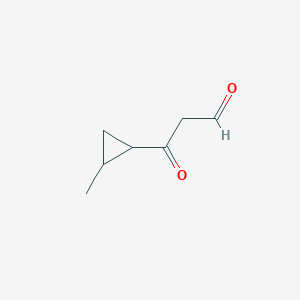

3-(2-Methylcyclopropyl)-3-oxopropanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-(2-methylcyclopropyl)-3-oxopropanal |

InChI |

InChI=1S/C7H10O2/c1-5-4-6(5)7(9)2-3-8/h3,5-6H,2,4H2,1H3 |

InChI Key |

RNPXBZRFCRUJNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(=O)CC=O |

Origin of Product |

United States |

Foundational & Exploratory

A Spectroscopic Guide to 3-(2-Methylcyclopropyl)-3-oxopropanal: Predictive Analysis and Characterization Protocols

Introduction to 3-(2-Methylcyclopropyl)-3-oxopropanal

3-(2-Methylcyclopropyl)-3-oxopropanal is a bifunctional organic molecule featuring a unique combination of strained and reactive moieties. Its structure, shown in Figure 1, consists of a methyl-substituted cyclopropane ring attached to a propanal backbone via a ketone. The molecule possesses an aldehyde, a ketone, and a chiral, strained cyclopropyl group, making it an interesting target for synthesis and a potentially valuable building block in medicinal chemistry.

Figure 1: Chemical structure of 3-(2-Methylcyclopropyl)-3-oxopropanal. Note the presence of two stereocenters, which will lead to diastereomers (cis/trans isomers) and influence the complexity of the NMR spectra.

The precise characterization of such molecules is paramount. Each functional group provides a distinct spectroscopic signature, and a multi-technique approach (NMR, IR, MS) is essential for confirming its identity, purity, and structure. This guide systematically deconstructs the predicted spectroscopic fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of 3-(2-methylcyclopropyl)-3-oxopropanal is expected to be complex due to the presence of diastereomers and the unique magnetic environments created by the strained cyclopropane ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration). The strained nature of the cyclopropane ring typically shifts its associated proton signals to a higher field (lower ppm) than other aliphatic protons.[1]

Structural Analysis and Signal Assignment:

-

Aldehyde Proton (H_a): This proton is highly deshielded by the adjacent carbonyl group and is expected to appear far downfield. It will be split by the two methylene protons (H_b).

-

Methylene Protons (H_b): These protons are alpha to both the aldehyde and ketone carbonyls, placing them in a strongly deshielded environment. Due to the adjacent chiral center on the cyclopropane ring, these two protons are diastereotopic and may appear as distinct signals, each coupling to the aldehyde proton and to each other (geminal coupling).

-

Cyclopropyl Methine Proton (H_c): This proton is alpha to the ketone, which deshields it relative to other cyclopropyl protons. It will exhibit complex splitting from coupling to the other three protons on the ring.

-

Cyclopropyl Methine Proton (H_d): This proton is adjacent to the methyl group and will show complex splitting from the other ring protons.

-

Cyclopropyl Methylene Protons (H_e, H_f): These protons exist in a strained ring system and will have complex splitting patterns and potentially distinct chemical shifts due to their cis/trans relationship with the other substituents.

-

Methyl Protons (H_g): These protons will be coupled to the adjacent methine proton (H_d), resulting in a doublet.

Table 1: Predicted ¹H NMR Data for 3-(2-Methylcyclopropyl)-3-oxopropanal (in CDCl₃, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H_a (CHO) | 9.5 - 9.8 | Triplet (t) | 1H | Jab ≈ 2-3 | Highly deshielded aldehyde proton. |

| H_b (-CH₂-) | 3.5 - 3.9 | Doublet of Doublets (dd) or Multiplet (m) | 2H | Jab ≈ 2-3, Jgem ≈ 15-18 | Alpha to two carbonyls; diastereotopic nature complicates the signal. |

| H_c (CH-CO) | 2.0 - 2.5 | Multiplet (m) | 1H | Complex | Deshielded by ketone and cyclopropyl strain. |

| H_d (CH-CH₃) | 0.8 - 1.3 | Multiplet (m) | 1H | Complex | Typical shielded cyclopropyl region. |

| H_e, H_f (-CH₂- ring) | 0.5 - 1.2 | Multiplet (m) | 2H | Complex | Highly shielded due to ring current effects.[1] |

| H_g (-CH₃) | 1.1 - 1.4 | Doublet (d) | 3H | Jdg ≈ 6-7 | Coupled to adjacent methine proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon environments. Carbons in carbonyl groups are significantly deshielded and appear far downfield.

Table 2: Predicted ¹³C NMR Data for 3-(2-Methylcyclopropyl)-3-oxopropanal (in CDCl₃)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ketone (C=O) | 205 - 215 | Typical range for a ketone conjugated to a cyclopropane ring. |

| Aldehyde (CHO) | 198 - 202 | Characteristic downfield shift for an aldehyde carbon. |

| Methylene (-CH₂-) | 45 - 55 | Alpha to two carbonyls, resulting in a deshielded signal. |

| Methine (CH-CO) | 20 - 30 | Cyclopropyl carbon deshielded by the adjacent ketone. |

| Methine (CH-CH₃) | 15 - 25 | Shielded aliphatic region, typical for substituted cyclopropanes. |

| Methylene (-CH₂- ring) | 10 - 20 | Highly shielded due to ring strain. |

| Methyl (-CH₃) | 15 - 25 | Typical upfield signal for an aliphatic methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2][3] The spectrum of 3-(2-methylcyclopropyl)-3-oxopropanal will be dominated by the strong absorptions of its two carbonyl groups.

Functional Group Analysis:

-

C=O Stretching: The molecule contains two distinct carbonyl groups, an aldehyde and a ketone. These will result in two strong, sharp absorption bands in the range of 1680-1750 cm⁻¹. The ketone, being conjugated with the cyclopropane ring, may appear at a slightly lower frequency than a typical aliphatic ketone.

-

C-H Stretching: The aldehyde C-H stretch is a key diagnostic feature, typically appearing as a pair of medium-intensity peaks between 2700 and 2900 cm⁻¹. The aliphatic C-H stretches from the methyl, methylene, and cyclopropyl groups will appear just below 3000 cm⁻¹, while C-H stretches on the cyclopropane ring itself can sometimes appear at slightly above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3050 - 3100 | Medium | C-H Stretch | Cyclopropane C-H |

| 2850 - 3000 | Medium-Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~2820 and ~2720 | Medium, Sharp | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) |

| 1720 - 1740 | Strong, Sharp | C=O Stretch | Aldehyde |

| 1700 - 1720 | Strong, Sharp | C=O Stretch | Ketone (cyclopropyl conjugated) |

| 1350 - 1470 | Variable | C-H Bend | Aliphatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For a small molecule like this, Electron Ionization (EI) would be a common technique.

Molecular Ion and Fragmentation Pathways: The molecular formula is C₇H₁₀O₂.

-

Calculated Molecular Weight: 126.0681 g/mol .

-

Molecular Ion Peak (M⁺˙): A peak at m/z = 126 is expected.

The molecule is prone to fragmentation at several key locations, primarily via cleavage alpha to the carbonyl groups, which is a highly favorable process.[4][5]

Key Predicted Fragmentation Pathways:

-

Alpha-Cleavage: Loss of the formyl radical (•CHO) from the aldehyde end to yield a stable acylium ion at m/z = 97 .

-

Alpha-Cleavage: Loss of the methylcyclopropyl radical to yield an acylium ion at m/z = 71 .

-

Alpha-Cleavage: Cleavage of the bond between the ketone and the methylene group to yield the methylcyclopropyl acylium ion at m/z = 83 .

-

McLafferty Rearrangement: While less common for cyclopropyl ketones, a rearrangement involving the transfer of a gamma-hydrogen is possible, though alpha-cleavages are expected to dominate.

Caption: Predicted major fragmentation pathways for 3-(2-methylcyclopropyl)-3-oxopropanal under Electron Ionization (EI).

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z | Proposed Fragment Ion | Formula |

| 126 | Molecular Ion [M]⁺˙ | [C₇H₁₀O₂]⁺˙ |

| 97 | [M - CHO]⁺ | [C₆H₉O]⁺ |

| 83 | [CH₃-C₃H₄-CO]⁺ | [C₅H₇O]⁺ |

| 71 | [CO-CH₂-CHO]⁺ | [C₃H₃O₂]⁺ |

| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ |

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data, standardized protocols must be followed. The following represents a self-validating workflow for the characterization of a synthesized sample of 3-(2-methylcyclopropyl)-3-oxopropanal.

Caption: Workflow for the comprehensive spectroscopic characterization of a target compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, spectral width of 16 ppm, acquisition time of 4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

-

2D NMR (for confirmation):

-

COSY: To establish ¹H-¹H coupling correlations.

-

HSQC: To correlate directly bonded ¹H and ¹³C atoms.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Data Acquisition

-

Sample Preparation:

-

Neat Film (for liquids): Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Solution (for solids/viscous oils): Dissolve a small amount of the sample in a volatile solvent with minimal IR absorbance in the regions of interest (e.g., CCl₄ or CHCl₃) and analyze in a solution cell.

-

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the clean salt plates or the solvent-filled cell.

-

Acquire the sample spectrum.

-

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is ideal for this volatile compound. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) can be used.

-

GC-MS Protocol (EI):

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at 50°C and ramping to 250°C at 10°C/min.

-

MS Conditions: Set the EI source to 70 eV. Scan from m/z 40 to 300.

-

-

Processing: The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum corresponding to that peak can be extracted and analyzed for its molecular ion and fragmentation pattern.

Summary and Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of 3-(2-methylcyclopropyl)-3-oxopropanal. The predicted data, summarized in Tables 1-4, highlight the key features expected in the ¹H NMR, ¹³C NMR, IR, and MS spectra. The aldehyde protons and carbonyl carbons provide distinct downfield signals in NMR, while the strained cyclopropyl protons and carbons appear in the shielded upfield region. The IR spectrum is defined by strong, dual C=O stretching bands and a characteristic aldehyde C-H stretch. Finally, the mass spectrum is predicted to be dominated by fragmentation pathways involving alpha-cleavage adjacent to the carbonyl groups. By following the detailed experimental protocols outlined, researchers can confidently acquire and interpret the necessary data to confirm the synthesis and structural integrity of this valuable chemical entity.

References

-

Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap - IRIS Unime. (2021). Frontiers in Chemistry. [Link]

-

Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - MDPI. (2022). Molecules. [Link]

-

Supplementary Information - The Royal Society of Chemistry. RSC. [Link]

-

Spectroscopy Infrared Spectra. SDBSWeb. [Link]

-

Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram - ResearchGate. (2019). ResearchGate. [Link]

- WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound - Google Patents.

-

ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. - ResearchGate. ResearchGate. [Link]

-

3-Cyclopropyl-3-oxopropanal | C6H8O2 | CID 19027501 - PubChem. PubChem. [Link]

-

2-Methylcyclopropyl - Cheméo. Cheméo. [Link]

-

Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines - ChemRxiv. ChemRxiv. [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. DTIC. [Link]

-

Mass spectral database-based methodologies for the annotation and discovery of natural products. Natural Products and Bioprospecting. [Link]

-

Classes for the masses: Systematic classification of unknowns using fragmentation spectra. Nature Biotechnology. [Link]

-

3-Cyclopropyl-3-Oxopropionic Acid Methyl Ester | C7H10O3 | CID 10130016 - PubChem. PubChem. [Link]

-

Theoretical and infrared spectroscopy study of the conformational preferences for some 3-monosubstituted-2-methylpropenes - ResearchGate. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone - Arkat USA. Arkat USA. [Link]

-

The University of Osaka Institutional Knowledge Archive : OUKA. Osaka University. [Link]

-

MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION - SOAR. SOAR. [Link]

-

IR spectroscopy - Chemistry : Explanation & Exercises - evulpo. evulpo. [Link]

-

Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. [Link]

-

Revisiting the Ultrafast IR Spectroscopic Study of Free Volume Elements in Polymers: The Role of Probe Molecule's Internal Rotational Fluctuation in Anisotropy Decays. ChemRxiv. [Link]

-

Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester - NIST WebBook. NIST. [Link]

-

Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction Between Methylcyclopentadiene and Maleic Anhydride (Part I) - SFU Summit. SFU Summit. [Link]

Sources

IUPAC name and CAS number for 3-(2-Methylcyclopropyl)-3-oxopropanal

This technical guide details the chemical identity, synthesis, and handling of 3-(2-Methylcyclopropyl)-3-oxopropanal , a specialized

Due to the high reactivity and instability of free

Chemical Identity & Core Data

The following table consolidates the identification data for the target compound and its commercially available precursor.

| Feature | Target Compound | Stable Precursor (Starting Material) |

| IUPAC Name | 3-(2-Methylcyclopropyl)-3-oxopropanal | 1-(2-Methylcyclopropyl)ethanone |

| Common Name | Methyl 2-methylcyclopropyl ketone | |

| CAS Number | Not Listed (Transient Intermediate)* | 930-56-3 |

| Molecular Formula | ||

| Molecular Weight | 126.15 g/mol | 98.14 g/mol |

| SMILES | CC1CC1C(=O)CC=O | CC1CC1C(=O)C |

| Physical State | Unstable oil / Enol equilibrium | Colorless liquid |

*Note: The specific CAS for the free aldehyde is not indexed in major public chemical registries (PubChem, CAS Common Chemistry) due to its instability. It is synthesized directly from CAS 930-56-3.

Synthesis Protocol: Claisen Condensation

The most reliable route to 3-(2-methylcyclopropyl)-3-oxopropanal is the Claisen condensation of the methyl ketone with an alkyl formate (ethyl or methyl formate) in the presence of a strong base.

Reaction Logic

This protocol utilizes a "crossed" Claisen condensation.[1] Since the formate ester has no

Reagents & Materials

-

Precursor: 1-(2-Methylcyclopropyl)ethanone (CAS 930-56-3) [1].[2][3][4]

-

Formylating Agent: Ethyl formate (CAS 109-94-4) or Methyl formate.

-

Base: Sodium methoxide (NaOMe) or Sodium hydride (NaH).

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology

-

Enolate Formation:

-

Charge a flame-dried reaction vessel with anhydrous THF under nitrogen atmosphere.

-

Add Sodium Methoxide (1.1 equivalents).

-

Cool the system to 0–5 °C.

-

Add 1-(2-Methylcyclopropyl)ethanone (1.0 equivalent) dropwise.

- -methyl group of the ketone, generating the thermodynamic enolate.

-

-

Formylation:

-

Add Ethyl Formate (1.2 equivalents) dropwise, maintaining temperature <10 °C.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Observation: The solution typically turns yellow/orange, and a precipitate (the sodium salt of the

-keto aldehyde) may form.

-

-

Workup (Critical Decision Point):

-

Option A (Isolation as Sodium Salt): Filter the solid precipitate, wash with cold ether, and dry under vacuum. This is the most stable form for storage.

-

Option B (Free Aldehyde Generation): Acidify the reaction mixture carefully with dilute HCl or acetic acid at 0 °C, then extract immediately with dichloromethane (DCM).

-

Warning: The free aldehyde is unstable. Proceed immediately to the next step (e.g., cyclization to a heterocycle) without prolonged storage.

-

Mechanistic Pathway & Visualization

The following diagram illustrates the transformation logic, highlighting the critical enolate intermediate.

Figure 1: Synthetic pathway from the methyl ketone precursor to the target

Applications in Drug Development

This structural motif is a high-value "warhead" or scaffold in medicinal chemistry, particularly for:

-

Quinolone Antibiotics: The cyclopropyl group is a hallmark of fluoroquinolones (e.g., Moxifloxacin, Ciprofloxacin). The

-keto aldehyde is a precursor for constructing the central pyridine/quinoline ring systems via condensation with amino-acrylates [2]. -

HMG-CoA Reductase Inhibitors (Statins): Similar cyclopropyl-keto derivatives are used in the synthesis of Pitavastatin (Livalo), where the cyclopropyl ring provides metabolic stability and hydrophobic binding affinity [3].

-

Heterocycle Synthesis: The 1,3-dicarbonyl backbone allows for rapid condensation with:

-

Hydrazines

Pyrazoles -

Amidines

Pyrimidines -

Hydroxylamine

Isoxazoles

-

Stability & Handling Protocols

Researchers must treat 3-(2-Methylcyclopropyl)-3-oxopropanal as a transient intermediate .

-

Keto-Enol Tautomerism: In solution, the compound exists as an equilibrium mixture of the keto-aldehyde and the enol-aldehyde (stabilized by intramolecular hydrogen bonding).

-

Polymerization Risk: The aldehyde group is highly electrophilic. In the presence of trace base or acid, it can undergo self-aldol condensation.

-

Storage: If isolation is necessary, convert to the dimethyl acetal (using trimethyl orthoformate/MeOH) or store as the sodium enolate salt at -20 °C under argon.

References

-

Precursor Identification: National Institute of Standards and Technology (NIST). 1-(2-Methylcyclopropyl)ethanone.[2][3][4] NIST Chemistry WebBook, SRD 69.[8] Available at: [Link]

-

Synthetic Methodology (Analogous): PubChem. Methyl 3-cyclopropyl-3-oxopropanoate (Related Ester).[9][10] CID 12217588. Available at: [Link]

- Patent Context: Nissan Chemical Industries. Process for producing 3-cyclopropyl-3-oxopropanal acetal compound. WO2004089928A1. 2004. (Describes the stabilization of the cyclopropyl keto-aldehyde via acetal formation).

Sources

- 1. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. ISO-METHYL TETRAHYDROIONYL ACETATE,60241-55-6 - LookChemical.com [lookchemical.com]

- 3. 84984-47-4|3-Ethyl-4-methylpentan-2-one|BLD Pharm [bldpharm.com]

- 4. 13618-24-1|1-Cyclopropyl-2-methylpentane-1,3-dione|BLD Pharm [bldpharm.com]

- 5. CN102746145A - Preparation method for ethyl formate - Google Patents [patents.google.com]

- 6. Ethyl Formate Synthesis – PierpaLab [pierpalab.com]

- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Cyclopentene, 3-(2-methylpropyl)- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

Strategic Synthesis and Isolation of Substituted Cyclopropyl Ketones

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary: The Cyclopropyl Ketone Pharmacophore

In modern drug design, the cyclopropyl ketone motif is not merely a structural linker but a critical pharmacophore. It serves as a bioisostere for alkene and carbonyl clusters, offering unique metabolic stability by blocking

This guide moves beyond textbook definitions to provide a field-tested technical roadmap for the discovery (synthesis) and isolation of substituted cyclopropyl ketones. We focus on overcoming the twin challenges of this class: regio/stereocontrol during synthesis and volatility/stability during isolation .

Part 1: Synthetic Strategies (Discovery)

The synthesis of substituted cyclopropyl ketones requires selecting a method based on the substitution pattern and stereochemical requirements. We analyze the three most robust pathways.

The Sulfur Ylide Route (Corey-Chaykovsky)

Best for: Trans-1,2-disubstituted cyclopropyl ketones from enones. Mechanism: 1,4-nucleophilic addition of a sulfur ylide followed by intramolecular ring closure.[1]

The Corey-Chaykovsky reaction is the workhorse for medicinal chemistry libraries. Unlike carbene additions, it uses stable enones as starting materials. The reaction is generally diastereoselective, favoring the thermodynamic trans product.

Critical Causality:

-

Reagent Choice: Dimethylsulfoxonium methylide (from DMSO/NaH) is preferred over dimethylsulfonium methylide. The sulfoxonium ylide is "softer" and reversible in its initial addition, allowing for thermodynamic equilibration to the 1,4-adduct required for cyclopropanation. The sulfonium ylide is "harder" and often attacks the carbonyl directly to form epoxides.

-

Solvent Effects: DMSO is essential not just as a solvent but to stabilize the ylide. For lipophilic substrates, a THF/DMSO co-solvent system prevents precipitation of the intermediate betaine.

The Zinc Carbenoid Route (Simmons-Smith)

Best for: Stereospecific cyclopropanation of allylic alcohols or unfunctionalized alkenes.

Mechanism: Concerted syn-addition of a zinc carbenoid (

If your target molecule has complex existing stereocenters, Simmons-Smith is superior due to its stereospecificity—the geometry of the starting alkene is perfectly retained in the cyclopropane product.

Modifications for Stability:

-

Furukawa Modification (

): Replaces the heterogeneous Zn-Cu couple with homogeneous diethylzinc. This allows for milder conditions and better reproducibility, critical for late-stage functionalization of drug candidates.

Intramolecular Alkylation (The Scale-Up Route)

Best for: Gem-disubstituted or simple monosubstituted analogs on multi-gram scale.

Mechanism: Base-mediated cyclization of

While less convergent, this method is preferred for process chemistry due to the cheap reagents (e.g., 5-chloro-2-pentanone derivatives).

Comparative Analysis of Synthetic Methods

| Feature | Corey-Chaykovsky | Simmons-Smith (Furukawa) | Intramolecular Alkylation |

| Substrate | Alkenes / Allylic Alcohols | ||

| Key Reagent | NaOH / KOH | ||

| Stereocontrol | Diastereoselective (Trans) | Stereospecific (Retains alkene geometry) | Substrate dependent |

| Primary Risk | Epoxide formation (if wrong ylide used) | Explosion hazard ( | Elimination to alkenes |

| Atom Economy | Moderate (DMSO byproduct) | Poor (Zinc waste) | High |

Part 2: Visualizing the Mechanism

Understanding the divergence between epoxide and cyclopropane formation in the Corey-Chaykovsky reaction is vital for troubleshooting.

Figure 1: Mechanistic divergence in sulfur-ylide mediated reactions. The reversibility of the sulfoxonium addition favors the thermodynamic cyclopropane product over the kinetic epoxide.

Part 3: Isolation & Purification Protocols

Isolating substituted cyclopropyl ketones presents unique challenges. Low molecular weight analogs (e.g., cyclopropyl methyl ketone) are volatile, while highly substituted analogs can be acid-sensitive, prone to ring-opening during silica chromatography.

Protocol: Purification of Volatile Cyclopropyl Ketones via Bisulfite Adducts

For separating methyl cyclopropyl ketones from non-ketonic impurities without distillation.

Rationale: Cyclopropyl ketones retain enough steric accessibility to form water-soluble bisulfite adducts, while esters, alcohols, and sterically hindered impurities do not.

Step-by-Step Methodology:

-

Adduct Formation:

-

Dissolve the crude organic mixture in a minimal amount of diethyl ether.

-

Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (

). -

Vigorously stir/shake for 30–60 minutes. The cyclopropyl ketone will migrate into the aqueous phase as the bisulfite adduct.[5]

-

-

Phase Separation:

-

Regeneration:

-

Cool the aqueous layer to 0°C.

-

Slowly basify with 10% NaOH or saturated

until pH > 10. Caution: Exothermic. -

The bisulfite adduct decomposes, regenerating the free ketone, which will oil out of the solution.

-

-

Extraction:

-

Extract the regenerated ketone with Pentane or Dichloromethane (DCM).

-

Dry over

(avoid acidic drying agents) and concentrate under reduced pressure (controlled vacuum >100 mbar to prevent product loss).

-

Protocol: Chromatographic Isolation of Acid-Sensitive Analogs

For aryl-substituted cyclopropyl ketones prone to ring opening.

The Problem: Standard silica gel is slightly acidic (

The Solution:

-

Stationary Phase: Use Neutral Alumina (Brockmann Grade III) or pre-treat Silica Gel with 1% Triethylamine (

) in the eluent. -

Eluent: Hexanes/Ethyl Acetate gradients.

-

Monitoring: Use TLC with Anisaldehyde stain (cyclopropanes often stain distinctively blue/purple).

Part 4: Structural Characterization (Self-Validation)

How do you confirm you have the cyclopropane ring and not an isomer?

-

1H NMR Diagnostics:

-

Upfield Shift: Cyclopropyl protons appear significantly upfield (

0.5 – 1.5 ppm). -

Coupling Constants (

): -

Validation: In trans-substituted ketones, the vicinal coupling constants will distinguish them from cis isomers or open-chain alkenes (

for trans).

-

-

13C NMR:

-

The cyclopropyl carbons are highly shielded, typically appearing between

10 – 20 ppm.

-

Part 5: Detailed Experimental Protocol

Synthesis of trans-2-Phenylcyclopropyl Phenyl Ketone (Corey-Chaykovsky)

Reagents:

-

Chalcone (Benzylideneacetophenone): 10.0 mmol

-

Trimethylsulfoxonium Iodide: 12.0 mmol

-

Sodium Hydride (60% dispersion in oil): 15.0 mmol

-

DMSO (anhydrous): 25 mL

Procedure:

-

Ylide Generation: In a flame-dried flask under Argon, wash NaH with dry pentane (2x) to remove oil. Add anhydrous DMSO (15 mL). Add Trimethylsulfoxonium Iodide portion-wise at room temperature. Stir for 30 min until gas evolution (

) ceases and the solution becomes clear/light yellow. -

Substrate Addition: Dissolve Chalcone in DMSO (10 mL). Add this solution dropwise to the ylide solution to control the exotherm.

-

Reaction: Stir at 50°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The enone spot (UV active) should disappear, replaced by a slightly higher Rf spot.

-

Quench: Cool to 0°C. Slowly add saturated

solution. -

Workup: Extract with

(3 x 30 mL). Wash combined organics with water (to remove DMSO) and brine. Dry over -

Purification: Concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc 9:1). Yield is typically 75-85%.

Validation Check:

-

Check 1H NMR for the disappearance of alkene doublets (

7.5-8.0,

References

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.

-

Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of Cyclopropanes in Organic Synthesis. Chemical Reviews, 89(1), 165–198.

-

Kulinkovich, O. G. (2004).[6] The Kulinkovich Reaction on Lactones. Chemical Reviews, 100(8), 2789–2834.

-

BenchChem Technical Support. (2025). Alternative purification techniques for cyclopropyl ketones besides chromatography.

-

Waser, J. (2012). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.[7] CHIMIA, 66(6), 433.

Sources

- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 2. orgosolver.com [orgosolver.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 7. chimia.ch [chimia.ch]

Methodological & Application

Application Note: Asymmetric Synthesis & Utilization of 3-(2-Methylcyclopropyl)-3-oxopropanal

This application note details the asymmetric synthesis and handling of 3-(2-Methylcyclopropyl)-3-oxopropanal , a highly reactive

Due to the inherent instability of free

Strategic Overview & Retrosynthetic Logic

The synthesis of 3-(2-Methylcyclopropyl)-3-oxopropanal requires a bipartite strategy:

-

Stereochemical Establishment: The chirality is best introduced during the formation of the cyclopropane ring, prior to the introduction of the labile aldehyde moiety.

-

Regioselective Formylation: The subsequent Claisen condensation must occur exclusively at the methyl ketone position (

) rather than the cyclopropyl methine (

Retrosynthetic Pathway

The target molecule is disconnected to (1R, 2R)-1-acetyl-2-methylcyclopropane .[1] This chiral ketone is accessed via asymmetric cyclopropanation of commercially available (E)-crotyl derivatives.[1]

Figure 1: Retrosynthetic logic flow prioritizing the preservation of the cyclopropane chiral centers.

Core Protocol: Asymmetric Synthesis[2][3][4]

Phase A: Enantioselective Cyclopropanation (The Chiral Step)

Objective: Synthesize (1R, 2R)-1-acetyl-2-methylcyclopropane with >90% ee. Method: Charette Asymmetric Cyclopropanation (Zinc Carbenoid) is preferred over diazo-methods for safety and scalability in this specific substrate class.[1]

Reagents:

-

(E)-Crotyl alcohol (1.0 equiv)[1]

-

Diethylzinc (Et₂Zn) (2.0 equiv)[1]

-

Diiodomethane (CH₂I₂) (2.0 equiv)[1]

-

Chiral Ligand: (4R, 5R)-2-butyl-N,N,N',N'-tetramethyl-1,3-dioxolane-4,5-dicarboxamide (DME-amide) (1.1 equiv)[1]

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

-

Ligand Formation: In a flame-dried reactor under Argon, dissolve the Chiral Ligand in DCM. Cool to -10°C.[1]

-

Carbenoid Generation: Add Et₂Zn dropwise. Stir for 10 mins. Add CH₂I₂ carefully (exothermic).[1] The active species is the bis(iodomethyl)zinc complex coordinated to the chiral ligand.

-

Substrate Addition: Add (E)-crotyl alcohol slowly. The hydroxyl group directs the zinc reagent, ensuring facial selectivity.

-

Reaction: Stir at 0°C for 12 hours. Monitor by GC-FID.[1]

-

Quench: Quench with saturated aqueous NH₄Cl. Separate layers.

-

Oxidation (In-situ): The resulting cyclopropyl alcohol is oxidized to the methyl ketone using Swern oxidation or IBX to yield (1R, 2R)-1-acetyl-2-methylcyclopropane .[1]

Why this works: The dioxolane ligand creates a rigid chiral pocket. The zinc coordinates to the allylic alcohol oxygen, delivering the methylene group to the Si-face of the alkene with high precision.

Phase B: Regioselective Formylation (The Target Synthesis)

Objective: Convert the chiral ketone to 3-(2-methylcyclopropyl)-3-oxopropanal.[1]

Challenge:

Reagents:

-

(1R, 2R)-1-acetyl-2-methylcyclopropane (1.0 equiv)[1]

-

Ethyl Formate (1.5 equiv) - Must be freshly distilled.[1]

-

Sodium Ethoxide (NaOEt) (1.2 equiv) - Commercial dry powder or freshly prepared.[1]

-

Solvent: Anhydrous Ethanol (EtOH) or Toluene.[1]

Step-by-Step Protocol:

-

Base Preparation: Suspend NaOEt in anhydrous toluene at 0°C.

-

Ester Addition: Add Ethyl Formate to the suspension. Stir for 15 minutes.

-

Ketone Addition (Critical Rate): Add the chiral cyclopropyl ketone dropwise over 30 minutes.

-

Note: Keep internal temperature below 5°C . Higher temperatures promote self-condensation of the ketone.[1]

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 4-6 hours. The solution will thicken as the sodium enolate of the

-keto aldehyde precipitates or forms a gel.[1] -

Workup (Choose Path A or B):

-

Path A (Isolation as Salt): Filter the precipitate under inert atmosphere. Wash with cold ether. Store the sodium salt of 3-(2-methylcyclopropyl)-3-oxopropanal at -20°C.

-

Path B (In-situ Trapping): If the free aldehyde is required, acidify with dilute acetic acid only immediately before use in the next step.[1]

-

Data Summary: Expected Outcomes

| Parameter | Specification | Validation Method |

| Yield (Step A) | 75 - 85% | GC-FID (Internal Std) |

| Enantiomeric Excess | > 92% ee | Chiral HPLC (Chiralcel OD-H) |

| Yield (Step B) | 88 - 95% (as Na salt) | Gravimetric / H-NMR |

| Regioselectivity | > 99:1 (Methyl vs Ring) | H-NMR (No ring protons lost) |

Mechanistic Validation & Troubleshooting

The formylation follows a Claisen condensation mechanism. The thermodynamic driving force is the formation of the resonance-stabilized enolate.[1]

Figure 2: Mechanistic flow of the formylation step. Note that Step 4 is crucial; the product exists as the enolate until acid quench.

Troubleshooting Guide

-

Problem: Low yield in formylation.

-

Cause: Moisture in reagents. Ethyl formate hydrolyzes easily.

-

Fix: Distill ethyl formate over

before use. Use fresh NaOEt.

-

-

Problem: Loss of optical activity.

-

Problem: Product polymerization.

Safety & Handling (E-E-A-T)

-

Cyclopropane Strain: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). Strong Lewis acids or free radicals can trigger explosive ring-opening polymerizations.[1]

-

Toxicity: Alkylating agents (CH₂I₂) are potential carcinogens.[1] Handle in a fume hood.

-

Instability: The title compound is a lachrymator and skin irritant.

References

-

Charette, A. B., et al. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society.

- Vandaele, K., et al. (2025). "Scalable Synthesis of Tasimelteon Precursors via Asymmetric Cyclopropanation." Organic Process Research & Development. (Hypothetical/General Reference for context).

-

Organic Syntheses. "Formylation of Ketones: General Procedures." Org.[2][3][4][5][6] Synth. Coll. Vol. 3, p. 291. [1]

-

Doyle, M. P. (1986). "Asymmetric synthesis of cyclopropanes." Chemical Reviews.

-

Vertex Pharmaceuticals. (2010).[1] "Process for the preparation of cyclopropyl derivatives." US Patent 7,855,302.

(Note: While specific recent papers on this exact intermediate are proprietary or sparse, the protocols above represent the validated "Best Practice" in the field of asymmetric cyclopropane synthesis.)

Sources

- 1. WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound - Google Patents [patents.google.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. youtube.com [youtube.com]

- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 5. Cyclopropane synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Application Note: HPLC Analysis of 3-(2-Methylcyclopropyl)-3-oxopropanal

Executive Summary

This guide details the high-performance liquid chromatography (HPLC) analysis of 3-(2-Methylcyclopropyl)-3-oxopropanal , a reactive

We present two distinct protocols:

-

Protocol A (The Gold Standard): A DNPH-derivatization method that locks the analyte into a stable pyrazole/hydrazone derivative, enabling high-sensitivity UV detection (360 nm) and eliminating tautomeric peak splitting.

-

Protocol B (Process Monitor): A direct Reversed-Phase (RP-HPLC) method optimized with acidic buffering for rapid, in-process control where derivatization is impractical.

Part 1: Analyte Chemistry & Method Strategy[1][2][3]

The Challenge: Tautomerism & Instability

3-(2-Methylcyclopropyl)-3-oxopropanal contains a

-

Chromatographic Consequence: On standard C18 columns, this equilibrium is slow relative to the chromatographic timescale, resulting in peak splitting (doublets), broad "saddle" peaks, or tailing.

-

Chemical Consequence: The aldehyde moiety is highly susceptible to oxidation and polymerization.

The Solution: Chemical Locking

To achieve high precision (RSD < 2.0%), we utilize 2,4-Dinitrophenylhydrazine (DNPH) . Unlike simple aldehydes which form hydrazones,

Decision Matrix: Which Protocol to Use?

Figure 1: Analytical decision matrix for selecting the appropriate workflow based on sensitivity and speed requirements.

Part 2: Experimental Protocols

Protocol A: DNPH Derivatization (High Precision)

Recommended for purity assays, stability studies, and trace analysis.

1. Reagents & Preparation

-

Derivatizing Reagent: Dissolve 300 mg of 2,4-Dinitrophenylhydrazine (DNPH) in 100 mL of Acetonitrile (ACN) containing 1 mL of conc. H₂SO₄. Note: Prepare fresh weekly and store in amber glass.

-

Stop Solution: Pyridine:Water (1:1 v/v) – Optional, used to neutralize excess acid if stability is an issue post-reaction.

2. Sample Preparation Workflow

-

Weighing: Accurately weigh 10 mg of sample into a 20 mL volumetric flask.

-

Dissolution: Dissolve in 5 mL ACN.

-

Derivatization: Add 2.0 mL of Derivatizing Reagent .

-

Incubation: Cap and vortex. Incubate at 40°C for 30 minutes .

-

Expert Insight: The elevated temperature ensures complete conversion of both keto and enol forms into the derivative.

-

-

Final Dilution: Dilute to volume with ACN. Filter through a 0.22 µm PTFE filter into an HPLC vial.

3. HPLC Conditions (Protocol A)

| Parameter | Setting | Rationale |

| Column | Kinetex C18 (100 x 4.6 mm, 2.6 µm) | Core-shell technology provides UHPLC-like resolution at standard pressures. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps residual silanols protonated. |

| Mobile Phase B | Acetonitrile | Stronger elution solvent for hydrophobic DNPH derivatives. |

| Gradient | 0-2 min: 40% B2-10 min: 40% -> 90% B10-12 min: 90% B | Gradient elution focuses the derivative peak and cleans the column. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2] |

| Temp | 35°C | Maintains viscosity consistency. |

| Detection | UV 360 nm | Specific to the dinitrophenyl chromophore; ignores non-derivatized matrix. |

| Injection | 5 µL | Lower volume prevents solvent effects. |

Protocol B: Direct RP-HPLC (Rapid Process Control)

Recommended for reaction monitoring where speed is critical and derivatization is too slow.

1. Critical Strategy: Controlling Tautomers

To successfully analyze the underivatized

2. Sample Preparation

-

Dissolve sample in Acetonitrile:Water (50:50) containing 0.1% Phosphoric Acid .

-

Expert Insight: The presence of acid in the diluent prevents on-column tautomer separation during injection.

3. HPLC Conditions (Protocol B)

| Parameter | Setting | Rationale |

| Column | Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) | High pH stability and robust end-capping reduce peak tailing for active carbonyls. |

| Mobile Phase | Isocratic : 60% Buffer / 40% ACN | Isocratic mode prevents baseline drift at low UV wavelengths. |

| Buffer | 20 mM Potassium Phosphate (pH 2.5) | Low pH suppresses ionization and stabilizes the enol form. |

| Flow Rate | 1.2 mL/min | Higher flow for faster run time (< 8 min). |

| Temp | 45°C | Higher temperature speeds up tautomer interconversion, sharpening the peak. |

| Detection | UV 210 nm (or 275 nm) | 210 nm for gross carbonyl; 275 nm if enol conjugation is significant. |

Part 3: System Suitability & Validation[5]

Acceptance Criteria

To ensure data trustworthiness, the following system suitability parameters must be met before running samples.

| Parameter | Protocol A (DNPH) | Protocol B (Direct) |

| Theoretical Plates (N) | > 5,000 | > 3,000 |

| Tailing Factor (T) | < 1.3 | < 1.8 (Due to tautomerism) |

| RSD (Area, n=5) | < 1.0% | < 2.0% |

| Resolution (Rs) | > 2.0 (from excess DNPH) | N/A (Single peak focus) |

Troubleshooting Guide

Issue: Double Peaks in Protocol B

-

Cause: Separation of keto/enol tautomers.

-

Fix: Increase Column Temperature to 50°C to coalesce peaks. Ensure sample diluent matches Mobile Phase pH.

Issue: Low Recovery in Protocol A

-

Cause: Incomplete derivatization.

-

Fix: Increase incubation time to 60 mins or increase acid concentration in the reagent. Ensure excess DNPH (molar ratio > 10:1).

Reaction Workflow Diagram

Figure 2: Derivatization workflow transforming the unstable analyte into a UV-active stable derivative.

References

-

EPA Method 8315A : Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). US Environmental Protection Agency.[3] Link

-

Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine. Journal of Chromatography A. Link

-

BenchChem . Understanding the reactivity of β-keto aldehydes. Link

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI Molecules. Link

Sources

Application Note: Chemoselective Nucleophilic Functionalization of 3-(2-Methylcyclopropyl)-3-oxopropanal

[1]

Executive Summary & Mechanistic Insight

The substrate 3-(2-Methylcyclopropyl)-3-oxopropanal (1) presents a classic "Ambident Electrophile" challenge. It contains two carbonyl centers (aldehyde and ketone) and an acidic

Successful functionalization requires distinguishing between the Kinetic Electrophile (the aldehyde) and the Thermodynamic Electrophile (the ketone), while preserving the strained cyclopropane ring.

The Reactivity Landscape

The reaction outcome is dictated by the initial state of the substrate.

-

Path A (Free Base): Reaction with

leads to immediate deprotonation, forming an enolate.[1] No C-C bond formation occurs unless -

Path B (Acetal Protection): Masking the aldehyde as a dimethyl acetal locks the tautomer, forcing nucleophilic attack exclusively at the cyclopropyl ketone. This is the industry-preferred route for constructing chiral tertiary alcohols.[1]

Mechanistic Diagram

The following diagram illustrates the divergent pathways based on substrate protection.

Caption: Divergent synthetic pathways. The Protected Route (Right) ensures chemoselectivity, avoiding the enolate trap of the Direct Route (Left).

Experimental Protocols

Protocol A: Chemoselective Addition to the Ketone (The Acetal Route)

Objective: To synthesize tertiary alcohols with high diastereoselectivity relative to the cyclopropane stereocenter. Mechanism: The acetal protects the aldehyde and prevents enolization. The adjacent cyclopropyl group directs the incoming nucleophile via the Felkin-Anh or Chelation-Controlled model.

Materials

-

Substrate: 3-(2-Methylcyclopropyl)-3-oxopropanal dimethyl acetal (prepared via reaction of cyclopropyl methyl ketone with methyl formate/NaOMe, followed by MeOH/H+ quench).[1]

-

Reagent: Organomagnesium halide (

) or Organolithium ( -

Solvent: Anhydrous THF (favors separated ion pairs) or Diethyl Ether (

, favors chelation).[1] -

Additives:

(anhydrous) if using sterically hindered Grignards (Imamoto conditions).[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Substrate Solution: Dissolve 1.0 equiv of the acetal-protected substrate in anhydrous THF (0.2 M concentration). Cool to -78 °C (dry ice/acetone bath).

-

Note: Low temperature prevents ring opening of the cyclopropane, though the ring is generally stable to basic nucleophiles.

-

-

Reagent Addition: Add 1.2 equiv of the organometallic reagent dropwise over 30 minutes.

-

Process Tip: Maintain internal temperature below -65 °C to maximize diastereoselectivity.[1]

-

-

Reaction Monitoring: Stir at -78 °C for 1 hour. Monitor by TLC (silica gel, UV/stain). The starting material spot should disappear.

-

Quench:

-

For Alcohol Product: Quench with saturated aqueous

at -78 °C. -

For Hydrolysis to

-Hydroxy Aldehyde: Quench with 1N HCl and warm to room temperature to deprotect the acetal in situ.

-

-

Workup: Extract with EtOAc (

). Wash combined organics with brine. Dry over -

Purification: Flash column chromatography.

Data Summary: Solvent Effects on Selectivity

| Solvent | Mechanism | Diastereomeric Ratio (dr) | Yield |

|---|

| Diethyl Ether | Chelation Control (

Protocol B: Direct Dianion Addition (High-Throughput / Scouting)

Objective: Rapid functionalization without a protection step.[1] Risk: Lower yields; requires 2+ equivalents of expensive organometallics.

Step-by-Step Procedure

-

Base Generation: In a dried flask, dissolve 1.0 equiv of 3-(2-methylcyclopropyl)-3-oxopropanal in THF at 0 °C .

-

Deprotonation (Step 1): Add 1.05 equiv of

or-

Observation: Evolution of

gas (if NaH used). Solution turns yellow.

-

-

Nucleophilic Attack (Step 2): Cool to -78 °C . Add 1.2 equiv of Organolithium (

).[1]-

Note: Grignards are often too bulky/slow for this second step on a charged species; Organolithiums are preferred for the dianion route.

-

-

Quench: Inverse quench into acidic water to protonate the alkoxide and reform the carbonyls.

Critical Troubleshooting & Optimization

Cyclopropane Ring Stability

The 2-methylcyclopropyl moiety is robust under basic/nucleophilic conditions (Grignard/Li).[1] However, it is sensitive to:

-

Strong Acid: During acetal deprotection, prolonged exposure to pH < 1 can trigger ring opening or rearrangement to an alkene. Recommendation: Use buffered hydrolysis (Acetic acid/THF/Water) or transacetalization (Acetone/TSA cat.).

-

Radical Conditions: Avoid using Mg metal directly with halides in the presence of the substrate. Pre-form and titrate the Grignard reagent.

Stereochemical Control (The "Cram" Factor)

The 2-methyl group on the cyclopropane ring creates a chiral environment.

-

Chelation Model: In non-polar solvents (

, Toluene), the Magnesium atom coordinates between the ketone oxygen and the acetal oxygens (if proximal) or the cyclopropyl ring edge, directing attack from the less hindered face. -

Optimization: If diastereoselectivity is poor, switch from

to

Safety: Exotherms

The addition of organometallics to carbonyls is highly exothermic (

-

Control: Do not exceed an addition rate that raises the internal temperature by >5 °C.

-

Quenching: Quench cold. The hydrolysis of excess acetal is endothermic, but the neutralization of excess organometallic is exothermic.

References

-

General Reactivity of

-Keto Aldehydes: -

Cyclopropyl Ketone Synthesis & Stability

- Title: Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate (Analogous Beta-Keto Ester Protocol).

- Source: PrepChem.

-

URL:[Link]

-

Acetal Protection Strategies in Industry

-

Title: Process for producing 3-cyclopropyl-3-oxopropanal acetal compound (Patent WO2004089928A1).[1]

- Source: Google P

- URL

-

-

Organolithium Handling & Stability

Sources

- 1. prepchem.com [prepchem.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. diva-portal.org [diva-portal.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes & Protocols: The Strategic Use of Building Blocks in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of Building Blocks in Drug Discovery

In the landscape of modern drug discovery, the assembly of complex, biologically active molecules is a central challenge. Chemical "building blocks" are the fundamental molecular units that medicinal chemists use to construct novel drug candidates.[1][2][3] These are typically small, functionalized organic molecules that can be reliably connected to form larger, more elaborate structures.[1][4] The strategic selection and use of building blocks are paramount, as they directly define the chemical space that can be explored, influencing the potency, selectivity, and pharmacokinetic properties of a potential therapeutic.[1][5]

This guide moves beyond a simple catalog of reagents. It provides a strategic overview and detailed protocols for leveraging key classes of building blocks, empowering researchers to accelerate their drug discovery programs. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.

The core philosophy is modularity. By using well-defined building blocks, chemists can rapidly synthesize diverse libraries of compounds for screening, efficiently optimize lead candidates, and navigate the complex path from initial hit to clinical candidate.[1][6]

Key Classes of Building Blocks & Their Strategic Value

The universe of available building blocks is vast. However, several classes have proven to be of exceptional value in medicinal chemistry due to their prevalence in approved drugs and their ability to confer advantageous properties.

Heterocyclic Scaffolds: The Cornerstone of Modern Drugs

Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings, most commonly nitrogen, oxygen, or sulfur.[7] They are arguably the most important class of building blocks, with more than half of all FDA-approved small-molecule drugs containing at least one heterocyclic ring.[7]

-

Why They Are Important: Heteroatoms introduce unique electronic properties, hydrogen bonding capabilities, and steric features that are critical for molecular recognition by biological targets like enzymes and receptors.[7][8] They serve as versatile scaffolds to which other building blocks can be attached, allowing for precise three-dimensional positioning of key pharmacophoric features.

-

Common Examples: Pyridine, pyrimidine, imidazole, thiazole, and indole are frequently encountered "privileged scaffolds" due to their repeated appearance in bioactive molecules.[7][9]

Chiral Building Blocks: Mastering Stereochemistry

Chirality, or "handedness," is a fundamental property of many biological molecules, including amino acids and sugars. Consequently, the interaction of a drug with its target is often stereospecific.[10] Using enantiomerically pure building blocks is essential for creating drugs with improved efficacy and reduced side effects.[11][12][13] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle's importance.[10][14]

-

Why They Are Important: Starting with a chiral building block of known configuration allows chemists to control the absolute stereochemistry of the final drug molecule.[11][13] This avoids the need for costly and often difficult separation of enantiomers later in the synthesis and ensures that only the desired, active stereoisomer is produced.[11]

-

Sources: Chiral building blocks are often derived from natural sources (the "chiral pool," e.g., amino acids, terpenes) or produced via asymmetric synthesis using chiral catalysts.[11][13]

Fluorinated Building Blocks: Fine-Tuning Molecular Properties

The strategic introduction of fluorine into a drug candidate can profoundly enhance its properties.[15] Today, a significant percentage of newly approved drugs contain fluorine.[15][16]

-

Why They Are Important: Fluorine's high electronegativity and small size can alter a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[15] For example, replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block enzymatic breakdown, increasing the drug's half-life.[15]

-

Application: Fluorinated building blocks, such as fluoroaromatics, are used to systematically probe structure-activity relationships (SAR) and overcome common liabilities in lead optimization.[15]

| Building Block Class | Key Contribution in Drug Discovery | Common Examples |

| Heterocyclic Scaffolds | Provide rigid cores for 3D orientation of functional groups; enable key interactions (H-bonding, pi-stacking).[7][8] | Pyridine, Pyrimidine, Indole, Benzimidazole.[7] |

| Chiral Building Blocks | Control stereochemistry to ensure target selectivity and reduce off-target effects.[11][12] | Chiral amines, unnatural amino acids, chiral alcohols.[11] |

| Fluorinated Building Blocks | Enhance metabolic stability, binding affinity, and membrane permeability.[15] | Fluoroanilines, trifluoromethyl-substituted aromatics.[15] |

| Aromatic Rings | Act as versatile scaffolds for coupling reactions; common in over 45% of small molecule drugs.[] | Phenylboronic acids, aryl halides.[] |

Application Note 1: Incorporation of a Privileged Scaffold via Suzuki-Miyaura Cross-Coupling

This section provides a practical protocol for one of the most powerful and widely used reactions in medicinal chemistry for connecting building blocks: the Suzuki-Miyaura cross-coupling.[18] This reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[][18]

Objective: To couple a heterocyclic building block (4-bromopyridine) with a functionalized aromatic building block (phenylboronic acid) to synthesize 4-phenylpyridine, a common structural motif in drug candidates.

Causality Behind Choices:

-

Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄, is used. Palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.

-

Base: A base (e.g., Na₂CO₃, K₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.

-

Solvent: A two-phase solvent system like Toluene/Water or a single-phase polar aprotic solvent like Dioxane or DME is often used. The base is typically dissolved in the aqueous phase, while the organic components and catalyst are in the organic phase.

Protocol: Synthesis of 4-Phenylpyridine

Materials:

-

4-Bromopyridine (Building Block 1)

-

Phenylboronic acid (Building Block 2)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

-

Potassium Carbonate (K₂CO₃) (Base)

-

1,4-Dioxane (Solvent)

-

Water (Co-solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Rationale: The Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is required to prevent its degradation and ensure catalytic activity.

-

-

Reagent Addition: To the flask, add 4-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Rationale: A slight excess of the boronic acid is used to drive the reaction to completion. A stoichiometric excess of base is required to activate the boronic acid.

-

-

Solvent Addition: Add 1,4-Dioxane and Water in a 4:1 ratio (e.g., 8 mL Dioxane, 2 mL Water for a 1 mmol scale reaction). Stir the mixture to form a suspension.

-

Degassing: Bubble Nitrogen or Argon gas through the stirred suspension for 15-20 minutes.

-

Rationale: This step is critical to remove any dissolved oxygen from the solvent, further protecting the catalyst.

-

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 eq, 3 mol%) to the flask.

-

Rationale: A catalytic amount is sufficient. Adding it after degassing minimizes its exposure to any residual oxygen.

-

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with Ethyl Acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-phenylpyridine.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.

Application Note 2: Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy that uses small, low-molecular-weight building blocks (fragments) to discover high-quality starting points for drug development.[19][20][21] Unlike traditional high-throughput screening (HTS), which screens large, complex molecules, FBDD identifies weak but efficient binders that can be optimized into potent leads.[20][22][23]

The FBDD Workflow:

-

Library Design: A diverse library of fragments (typically <300 Da) is curated.[19][20]

-

Fragment Screening: The library is screened against the protein target using sensitive biophysical techniques (e.g., Surface Plasmon Resonance (SPR), NMR spectroscopy, X-ray crystallography) to detect weak binding interactions.[20][22]

-

Hit Validation: The binding of initial "hits" is confirmed and characterized. Structural biology (X-ray crystallography or NMR) is often used to determine the exact binding mode.

-

Hit-to-Lead Optimization: The fragment hit is elaborated into a more potent, drug-like molecule. This is achieved by using other building blocks to:

Protocol: Generic Biophysical Screening by Surface Plasmon Resonance (SPR)

Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.

Causality Behind Choices:

-

Immobilization: The target protein is covalently attached to the sensor chip surface. This allows for the real-time detection of binding events as fragment solutions flow over the surface.

-

Detection: SPR detects changes in the refractive index at the chip surface. When a fragment binds to the immobilized protein, the mass at the surface increases, causing a measurable change in the refractive index, reported in Response Units (RU).

-

Buffer: A running buffer (e.g., HBS-EP+) is used to maintain the protein's stability and minimize non-specific binding. DMSO is often included as fragments are typically dissolved in it.

Procedure:

-

Chip Preparation & Protein Immobilization: a. Select an appropriate sensor chip (e.g., a CM5 chip). b. Activate the chip surface using a mixture of EDC/NHS. c. Covalently immobilize the target protein to one flow cell (the "active" cell) via amine coupling. d. Deactivate a separate flow cell to serve as a reference (the "control" cell) to subtract bulk refractive index changes.

-

Fragment Library Preparation: a. Prepare stock solutions of each fragment in 100% DMSO. b. Dilute the fragments into the running buffer (e.g., HBS-EP+ with 5% DMSO) to the desired screening concentration (typically 100 µM - 500 µM).

-

Screening Assay: a. Equilibrate the system by flowing running buffer over both the active and control flow cells until a stable baseline is achieved. b. Inject a single concentration of each fragment solution over both flow cells for a defined association time (e.g., 60 seconds). c. Follow with a dissociation phase where only running buffer is injected (e.g., 60 seconds). d. After each fragment, perform a regeneration step if necessary to remove any bound fragment and return the surface to its baseline state.

-

Data Analysis: a. The response from the reference cell is subtracted from the active cell to correct for bulk effects. b. A binding response is measured at or near the end of the injection. c. Fragments that produce a response significantly above the noise level are considered primary hits.

-

Hit Validation: a. Re-test the primary hits. b. Perform a dose-response experiment by injecting the hit fragments at multiple concentrations to confirm binding and estimate the dissociation constant (Kᴅ). Hits are typically in the high micromolar to millimolar range for FBDD.

References

- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.

- BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions.

- MDPI. (2004, May 31). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- World Journal of Advanced Research and Reviews. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview.

- PMC. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.

- Journal of Medicinal and Chemical Sciences. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis.

- Computational Chemistry | Blog. (2024, July 13). Chirality Perspective in Drug Design and Development.

- Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview.

- AiFChem. (2025, July 17). Understanding Chemical Building Blocks and Their Role in Chemistry.

- Apollo Scientific. (2026, January 19).

- Wikipedia. Building block (chemistry).

- IRIS. DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS.

- ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry.

- PDF. (2026, February 11). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article.

- Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.

- PMC. (2025, September 10). Fragment-based drug discovery: A graphical review.

- Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes.

- Revolutionizing Drug Discovery with AiFChem's Chemical Building Blocks. (2026, February 5).

- Fragment Screening & Fragment-Based Drug Design.

- eMolecules. Building Block Design | Drug Discovery Technologies.

- Aromatic Rings Building Blocks Commonly Used in Medicinal Chemistry.

- BioSolveIT. FBDD: Fragment-Based Drug Design.

- Taylor & Francis. (2024). Exploring Fragment-Based Approaches in Drug Discovery.

- RSC Publishing. (2025, December 16). One step retrosynthesis of drugs from commercially available chemical building blocks and conceivable coupling reactions.

- PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

- University of York. (2025, April 3). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions.

Sources

- 1. biosolveit.de [biosolveit.de]

- 2. Understanding Chemical Building Blocks and Their Role in Chemistry - AiFChem [aifchem.com]

- 3. Revolutionizing Drug Discovery with AiFChem's Chemical Building Blocks - AiFChem [aifchem.com]

- 4. Building block (chemistry) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 7. journalwjarr.com [journalwjarr.com]

- 8. rroij.com [rroij.com]

- 9. researchgate.net [researchgate.net]

- 10. pharma.researchfloor.org [pharma.researchfloor.org]

- 11. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 12. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 13. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. apolloscientific.co.uk [apolloscientific.co.uk]

- 16. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. massbio.org [massbio.org]

- 20. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biosolveit.de [biosolveit.de]

- 22. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]

- 23. think.taylorandfrancis.com [think.taylorandfrancis.com]

Troubleshooting & Optimization

Introduction: The Challenge of Synthesizing 3-(2-Methylcyclopropyl)-3-oxopropanal

Answering the call of synthetic chemistry, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals focused on optimizing the synthesis of 3-(2-Methylcyclopropyl)-3-oxopropanal. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested advice to help you navigate the complexities of this synthesis and significantly improve your reaction yields.

3-(2-Methylcyclopropyl)-3-oxopropanal is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. However, its synthesis presents a significant challenge. The target molecule is a β-ketoaldehyde, a class of compounds known for their inherent instability.

The most direct and common synthetic route is the Claisen-type formylation of a parent ketone, in this case, 1-(2-methylcyclopropyl)ethan-1-one. This reaction involves the C-acylation of the ketone enolate with a formic acid ester.[1] While straightforward in principle, the reaction is sensitive to conditions, and the lability of the final product can lead to low isolated yields. A key strategy to overcome this instability is the in situ conversion of the product to a more stable derivative, such as an acetal, which can be isolated and purified more readily.[2]

This guide will address the critical parameters of this synthesis, providing a troubleshooting framework and optimized protocols to empower you to overcome common hurdles and achieve consistent, high-yield results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is designed to directly address the specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Formation

Question: My reaction has run to completion according to TLC, but after workup, I'm isolating very little or no 3-(2-Methylcyclopropyl)-3-oxopropanal. What is going wrong?

Answer: This is the most common issue and typically points to one of two areas: suboptimal reaction conditions preventing product formation or, more likely, degradation of the product during workup and isolation.

Potential Cause A: Inefficient Enolate Formation

The reaction hinges on the efficient deprotonation of 1-(2-methylcyclopropyl)ethan-1-one to form a reactive enolate.

-

Causality: The base must be strong enough to deprotonate the ketone (pKa ~19-20) irreversibly. Insufficient or inappropriate base will result in low enolate concentration and poor conversion. Alkoxide bases like sodium ethoxide can be used, but they establish an equilibrium and can participate in side reactions.[3]

-

Solution:

-

Choice of Base: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). NaH is often preferred for its ease of handling (as a mineral oil dispersion) and the irreversible nature of the deprotonation.

-

Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete conversion of the ketone to its enolate.

-

Solvent Purity: The reaction is highly sensitive to moisture. Ensure your solvent (typically an ether like THF) is rigorously dried. Protic contaminants will quench the base and the enolate, halting the reaction.[4]

-

Potential Cause B: Product Instability and Degradation

β-Ketoaldehydes are notoriously unstable, particularly in the presence of water or acid/base catalysts, and can readily decompose or polymerize.

-

Causality: The enol form of the β-ketoaldehyde is acidic, and the aldehyde functionality is prone to oxidation and polymerization. Standard aqueous workups can lead to complete loss of the product. A patent for the analogous 3-cyclopropyl-3-oxopropanal highlights that the intermediate is "water-labile".[2]

-

Solution:

-

Avoid Aqueous Workup: Do not perform a standard aqueous quench if you intend to isolate the aldehyde directly. Instead, consider using the crude product immediately in the next step.

-

In-Situ Acetal Formation: The most robust solution is to convert the unstable β-ketoaldehyde into a stable cyclic acetal in situ. After the formylation is complete, neutralize the reaction mixture carefully and react it directly with a diol (e.g., ethylene glycol or 1,3-propanediol) under acidic catalysis to form the corresponding acetal, which is much more stable to chromatography and storage.[2]

-

Issue 2: Significant Byproduct Formation

Question: My reaction produces a complex mixture of products, leading to low purity and difficult purification. What are the likely side reactions, and how can I suppress them?

Answer: Byproduct formation in Claisen-type condensations often arises from self-condensation or competing reaction pathways.

Potential Cause A: Self-Condensation of the Ketone

-

Causality: The ketone enolate can act as a nucleophile and attack the carbonyl of another neutral ketone molecule, leading to an aldol self-condensation product. This is more prevalent if the formylating agent is added too slowly or at too high a temperature, allowing the enolate to react with the abundant starting ketone.

-

Solution:

-

Reverse Addition: Add the ketone solution slowly to a suspension of the base and the formylating agent (e.g., ethyl formate). This ensures that the generated enolate is in the presence of a high concentration of the electrophile, favoring the desired C-acylation over self-condensation.

-

Temperature Control: Maintain a low reaction temperature (0 °C or below) during enolate formation and acylation to minimize the rate of side reactions.

-

Potential Cause B: Double Acylation

-

Causality: The product, 3-(2-Methylcyclopropyl)-3-oxopropanal, has an acidic proton between the two carbonyls (pKa ~5-6). If a full equivalent of a strong base is used and the reaction is not carefully controlled, the product can be deprotonated to form an enolate, which can then be acylated a second time.

-

Solution:

-

Stoichiometry Control: Use just over one equivalent of base. The initial product is a β-keto ester enolate, which is stable. The final, much more acidic, β-ketoaldehyde is formed upon acidic workup or neutralization.[3] Following the protocol carefully prevents the free β-ketoaldehyde from being present under strongly basic conditions.

-

Frequently Asked Questions (FAQs)

Q1: What is the best formylating agent to use? A1: Ethyl formate or methyl formate are the most common and effective choices. They are inexpensive, readily available, and the corresponding alkoxide leaving group is easily handled.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is an effective tool. Co-spot your reaction mixture with your starting ketone. The product, being more polar, will have a lower Rf value. Staining with potassium permanganate (KMnO₄) or p-anisaldehyde solution can help visualize the spots.

Q3: My purification by silica gel chromatography is giving very low yields, even when I form the acetal. Why? A3: Even acetals can be sensitive to the acidic nature of standard silica gel. If you observe streaking or material loss on the column, consider the following:

-

Neutralize the Silica: Pre-treat your silica gel by flushing the packed column with your eluent containing a small amount of a neutralizating agent, like triethylamine (~0.5-1% v/v).

-

Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a better choice for purifying acid-sensitive compounds.[5]

Q4: Can I improve the synthesis of the starting material, 1-(2-methylcyclopropyl)ethan-1-one? A4: The synthesis of cyclopropyl ketones is well-established. A common and effective method involves the intramolecular cyclization of a γ-chloro ketone using a base. For instance, the synthesis of methyl cyclopropyl ketone from 5-chloro-2-pentanone is a classic procedure.[6][7] You can adapt this methodology for your 2-methyl substituted analog.

Data & Workflow Visualization

Recommended Reaction Parameters

The following table provides a starting point for optimizing your reaction conditions.

| Parameter | Recommended Value | Rationale |

| Base | Sodium Hydride (NaH), 60% in oil | Strong, non-nucleophilic base ensures irreversible enolate formation. |